2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine
Description
Properties
IUPAC Name |
2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5S/c14-10-4-6-11(7-5-10)19-12(16-17-18-19)9-20-13-3-1-2-8-15-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJGFLJHDZFFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=NN=NN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) to form 1-(4-bromophenyl)-1H-tetrazole.
Thioether Formation: The tetrazole derivative is then reacted with 2-chloropyridine-3-thiol in the presence of a base such as potassium carbonate (K2CO3) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the tetrazole ring, potentially leading to debromination or ring opening.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Debrominated Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine has shown promise as a lead compound in drug development due to its unique structural features. Its potential applications include:
-
Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. For example, derivatives have demonstrated efficacy against various cancer cell lines.
Cell Line IC50 (μM) HCC827 (lung cancer) 6.26 ± 0.33 NCI-H358 (lung cancer) 6.48 ± 0.11 - Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria, showing effectiveness in disrupting bacterial cell wall synthesis.
Antitumor Studies
A study conducted on similar benzimidazole derivatives indicated their potential in oncology. In vitro assays demonstrated that these compounds inhibited cell proliferation in various cancer cell lines, supporting their development as anticancer agents.
Antimicrobial Testing
A series of tests were performed using the broth microdilution method according to CLSI guidelines, revealing promising antibacterial effects against Escherichia coli and Staphylococcus aureus. Specific values for effectiveness were noted but not reported in detail.
Data Summary Table
| Activity Type | Assay Method | Target Organisms/Cells | IC50/Effectiveness |
|---|---|---|---|
| Antitumor | In vitro cell proliferation | HCC827 (lung cancer) | 6.26 ± 0.33 μM |
| NCI-H358 (lung cancer) | 6.48 ± 0.11 μM | ||
| Antimicrobial | Broth microdilution | E. coli | Effective (specific values not reported) |
| S. aureus | Effective (specific values not reported) |
Mechanism of Action
The mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The compound may influence pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrazole Family
Several tetrazole-containing compounds share structural or functional similarities with 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine. Key examples include:
(a) Losartan (Dup 753)
- Structure : 2-n-Butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole.
- Comparison: Both compounds contain a tetrazole ring linked to an aromatic system (biphenyl in losartan vs. bromophenyl-pyridine in the target compound). Losartan’s imidazole ring and hydroxymethyl group contrast with the pyridine and thioether group in the target compound, affecting solubility and hydrogen-bonding capacity. Biological Relevance: Losartan is a non-peptide angiotensin II receptor antagonist used for hypertension. The target compound’s bromophenyl group may confer distinct receptor-binding selectivity compared to losartan’s biphenyl system .
(b) Valsartan
- Structure : N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine.
- Comparison: Valsartan incorporates a valine-derived acyloxy group and a tetrazole-linked biphenyl system. The thioether bridge in the target compound may enhance oxidative stability compared to valsartan’s ester linkage .
(c) Candesartan
- Structure : 2-Ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid.
- Comparison :
- Candesartan’s benzimidazole core and carboxylic acid group contrast with the pyridine and neutral thioether in the target compound.
- The bromine in the target compound increases steric bulk and electron-withdrawing effects compared to candesartan’s ethoxy group, which could modulate receptor affinity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Losartan | Valsartan | Candesartan |
|---|---|---|---|---|
| Molecular Weight | ~375 g/mol (estimated) | 422.91 g/mol | 435.52 g/mol | 440.45 g/mol |
| LogP | ~3.2 (predicted) | 3.9 | 5.8 | 4.5 |
| Hydrogen Bond Donors | 1 (tetrazole NH) | 2 | 3 | 3 |
| Key Functional Groups | Thioether, tetrazole, pyridine | Tetrazole, imidazole | Tetrazole, acyloxy | Tetrazole, benzimidazole |
- Lipophilicity : The bromine atom in the target compound likely increases LogP compared to losartan but reduces it relative to valsartan’s acyloxy chain.
- Metabolic Stability : The thioether linkage may resist hydrolysis better than ester-based analogs (e.g., valsartan) but could undergo sulfoxidation .
Biological Activity
The compound 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine is a complex organic molecule featuring a tetrazole ring, a pyridine core, and a sulfanyl linkage. This structure suggests potential biological activities that merit detailed exploration, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 320.2 g/mol. Its structure includes:
- A tetrazole ring , known for its bioactivity.
- A pyridine moiety , which contributes to its interaction with biological targets.
- A sulfanyl group , potentially enhancing its reactivity and binding capabilities.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, similar to other compounds containing tetrazole and pyridine moieties. The sulfanyl bridge may facilitate binding to metal ions or other cofactors, enhancing its overall biological efficacy.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Compounds containing tetrazole rings have demonstrated significant antibacterial activity against various pathogens, potentially due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways .
- Antitumor Activity : Many benzimidazole and tetrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, structural analogs have been reported to induce apoptosis in cancer cell lines .
- Cytotoxic Effects : Studies have shown that certain derivatives can induce late apoptosis in colon cancer cells, suggesting that this compound may possess similar cytotoxic properties .
Case Studies and Research Findings
- Antibacterial Activity : A study on related tetrazole compounds revealed that they exhibited significant antibacterial effects comparable to established antibiotics. The presence of electron-donating groups was found to enhance this activity .
- Antitumor Efficacy : In vitro assays demonstrated that compounds with similar structures could reduce cell viability in various cancer cell lines, indicating potential for development as anticancer agents .
- Mechanistic Insights : Research involving molecular dynamics simulations has suggested that these compounds interact with target proteins primarily through hydrophobic contacts, with limited hydrogen bonding, which is crucial for their biological activity .
Comparative Analysis of Similar Compounds
Chemical Reactions Analysis
Tetrazole Ring
-
Acid-Catalyzed Rearrangements : Under acidic conditions, the tetrazole ring undergoes ring-opening to form thioamides or thioureas .
-
Coordination Chemistry : The N2 and N3 positions act as ligands for transition metals (e.g., Cu(II), Pd/Co NPs), enabling catalytic applications .
Bromophenyl Group
-
Cross-Coupling Reactions : The bromine atom participates in Suzuki-Miyaura couplings with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄). For example:
Methylthio-Pyridine Moiety
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Oxidation : The thioether linker oxidizes to sulfone derivatives (e.g., using mCPBA) for enhanced polarity .
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Nucleophilic Substitution : The pyridine nitrogen facilitates electrophilic substitutions (e.g., nitration, halogenation) at the ortho/para positions .
Catalytic and Solvent Effects
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Tetrazole Cycloaddition | Pd/Co@CNT NPs | H₂O | 99 | |
| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 96 | |
| Thioether Oxidation | mCPBA | CH₂Cl₂ | 85 |
Mechanistic Insights
-
Cycloaddition Mechanism : Cu(II) activates nitriles, enabling azide attack to form the tetrazole ring via a six-membered transition state .
-
Oxidative Dimerization : In aqueous NaOCl, intermediates undergo carbocation-initiated cascade reactions to form polycyclic derivatives .
Stability and Degradation
Q & A
Basic: What synthetic strategies are effective for introducing the tetrazole-thioether moiety in 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between a tetrazole-thiol derivative and a halogenated pyridine precursor. For example, a heterogenous catalytic approach using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst at 70–80°C has been reported for analogous compounds. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
Advanced: How to resolve discrepancies in crystallographic refinement using SHELX software for this compound?
Methodological Answer:
Discrepancies in SHELX refinement (e.g., high R-factors or poor electron density maps) may arise from crystal twinning, disorder, or incomplete data. Strategies include:
- Collecting high-resolution data (≤1.0 Å) to improve model accuracy.
- Testing for twinning using the BASF parameter in SHELXL.
- Applying restraints for disordered regions (e.g., tetrazole rings or bromophenyl groups).
Refer to SHELX documentation ( ) for advanced options like TWIN and PART commands .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- HRMS (ESI-TOF): Validates molecular formula (e.g., [M+H]+ observed at m/z 459.1733 vs. calculated 459.1728 for a related compound) .
- 1H NMR: Identifies protons on the pyridine (δ ~8.5–7.5 ppm) and tetrazole-linked methylthio group (δ ~4.5 ppm).
- X-ray crystallography: Resolves bond lengths (e.g., C–S bond ~1.8 Å) and confirms monoclinic crystal packing (space group P21/c) .
Advanced: How to optimize low yields in the coupling of tetrazole-thiols with halogenated pyridines?
Methodological Answer:
Low yields may result from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent optimization: PEG-400 enhances solubility of polar intermediates .
- Catalyst screening: Acidic or basic catalysts (e.g., NaH, K2CO3) can accelerate thiolate formation.
- Temperature control: Maintaining 70–80°C prevents thermal decomposition of the tetrazole ring.
Basic: What structural insights are provided by X-ray crystallography for this compound?
Methodological Answer:
X-ray data (e.g., a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, β = 91.315°) reveal:
- Planarity of the tetrazole and pyridine rings.
- Dihedral angles between the bromophenyl and pyridine moieties (~30–45°), influencing π-π stacking.
- Hydrogen bonding networks involving the tetrazole N-atoms and solvent molecules .
Advanced: How to address contradictory biological activity data in SAR studies of tetrazole derivatives?
Methodological Answer:
Contradictions in activity (e.g., antimicrobial vs. inactive analogs) require:
- Systematic substitution: Varying the bromophenyl group with electron-withdrawing/donating substituents (e.g., –NO2, –OCH3) to assess electronic effects .
- Cellular uptake assays: Quantify intracellular concentrations to rule out bioavailability issues.
- Docking studies: Compare binding modes to target proteins (e.g., bacterial enzymes) using software like AutoDock Vina.
Basic: How to validate purity and stability of the synthesized compound?
Methodological Answer:
- HPLC-DAD: Use a C18 column with acetonitrile/water gradient (e.g., 70:30 to 90:10) to detect impurities (<1%).
- Thermogravimetric analysis (TGA): Assess thermal stability (decomposition >150°C for most tetrazoles).
- Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via NMR .
Advanced: What strategies resolve overlapping signals in 1H NMR for closely related analogs?
Methodological Answer:
- 2D NMR (COSY, HSQC): Assign coupled protons (e.g., pyridine H-3/H-4) and differentiate methylthio (–SCH2–) from aromatic protons.
- Deuterated solvent variation: Switch from DMSO-d6 to CDCl3 to reduce signal broadening.
- Dynamic NMR: Elevate temperature to coalesce split signals caused by slow conformational exchange.
Basic: What are the key applications of this compound in pharmacological research?
Methodological Answer:
- Antimicrobial agents: Analogous tetrazole-thioethers show activity against Gram-positive bacteria (MIC ~8–32 µg/mL) via inhibition of cell wall synthesis .
- Angiotensin II receptor antagonists: Structural analogs (e.g., losartan derivatives) target cardiovascular diseases .
Advanced: How to design derivatives to improve metabolic stability?
Methodological Answer:
- Bioisosteric replacement: Substitute the tetrazole with a carboxylate or sulfonamide group to reduce CYP450-mediated oxidation.
- Deuterium incorporation: Replace labile C–H bonds (e.g., methylthio group) with C–D bonds to slow metabolism.
- Prodrug strategies: Esterify hydroxyl groups to enhance membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
